7-Fluoro-5-methylquinoxaline
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Overview
Description
7-Fluoro-5-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring. Another approach involves the use of fluorinated benzoyl chlorides and ethyl 3-dimethylaminoacrylate, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
7-Fluoro-5-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its potential use in developing new drugs for treating bacterial infections and cancer.
Industry: Used in the production of dyes, fluorescent materials, and as a component in liquid crystals .
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making it an effective antibacterial agent. The fluorine atom enhances the compound’s ability to interact with its targets, increasing its potency .
Comparison with Similar Compounds
7-Fluoroquinoline: Another fluorinated heterocycle with similar biological activities.
5,7,8-Trifluoroquinoline: A compound with multiple fluorine atoms, offering different reactivity and properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, known for their broad-spectrum antibacterial activity
Uniqueness: 7-Fluoro-5-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the quinoxaline ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-fluoro-5-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERQQLMPEAVVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NC=CN=C12)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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